molecular formula C6H4BrIO B1280285 3-Bromo-2-iodophenol CAS No. 855836-52-1

3-Bromo-2-iodophenol

Cat. No. B1280285
M. Wt: 298.9 g/mol
InChI Key: WJJYPSTVJBRTGK-UHFFFAOYSA-N
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Description

3-Bromo-2-iodophenol is a brominated and iodinated phenol derivative. Phenols are compounds that include a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The presence of bromine and iodine atoms on the phenol ring significantly alters the chemical and physical properties of the compound, as well as its reactivity. Bromophenols, in general, have been studied for their antioxidant properties and their ability to inhibit certain enzymes . They are also of interest due to their structural influence on molecular properties, as seen in density functional theory (DFT) calculations .

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-2-iodophenol can involve various methods, including palladium-catalyzed cascade reactions. For instance, o-bromobenzyl alcohol has been used as an annulating reagent in the synthesis of polycyclic aromatic hydrocarbons through a palladium/electron-deficient phosphine catalyst, coupling with o-iodobiphenyls . Another relevant synthesis method includes the Sonogashira cross-coupling reaction, which has been employed to produce 3-Bromo-2-phenylbenzofuran, a compound structurally related to 3-Bromo-2-iodophenol .

Molecular Structure Analysis

The molecular structure and properties of bromophenols are influenced by factors such as intramolecular hydrogen bonding, steric and inductive effects of the bromine substituents, and other electrostatic interactions. DFT calculations have shown systematic trends in structural parameters and molecular properties with increasing bromine substitution, such as changes in bond lengths and shifts in vibrational frequencies . The molecular structure of related brominated compounds has been characterized using techniques like NMR, IR, and X-ray diffraction, revealing details such as dihedral angles and bond distances .

Chemical Reactions Analysis

Bromophenols can participate in various chemical reactions due to their functional groups. They have been synthesized from benzoic acids and have demonstrated powerful antioxidant activities, comparable to standard antioxidants . The reactivity of bromophenols can also be studied through computational methods, such as DFT, to predict properties like molecular electrostatic potential, Fukui function, and natural bond orbital analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols are significantly affected by the bromine atoms. For example, bromophenols are slightly stronger acids than their chlorinated counterparts due to the larger inductive effect of bromine . The presence of halogens also impacts the solubility, boiling point, and melting point of these compounds. The antioxidant properties of bromophenols have been evaluated using various assays, and they have shown inhibitory actions against enzymes like acetylcholinesterase and carbonic anhydrase . Additionally, the spectroscopic properties, such as UV-Vis and IR spectra, provide insights into the electronic structure and intermolecular interactions of these compounds .

Scientific Research Applications

1. Environmental Impact and Toxicity Studies

Research has shown that halogenated compounds, including iodinated disinfection byproducts similar to 3-Bromo-2-iodophenol, are present in drinking waters from various cities in the United States and Canada. These compounds have been studied for their toxicity and potential genotoxic effects in mammalian cells, highlighting the environmental and health implications of such substances in water sources (Richardson et al., 2008).

2. Synthesis and Chemical Properties

Studies have focused on the synthesis of compounds related to 3-Bromo-2-iodophenol, exploring their chemical properties and potential applications. For instance, 3-Bromo-2-phenylbenzofuran, a compound closely related to 3-Bromo-2-iodophenol, was synthesized and characterized, indicating the significance of such compounds in chemical research and potential industrial applications (Shu, 2011).

3. Potential in Drug Discovery and Cancer Research

A novel bromophenol derivative, which is structurally related to 3-Bromo-2-iodophenol, demonstrated significant anticancer activities on human lung cancer cell lines. This study indicated that bromophenol derivatives could be potential candidates for developing new anticancer drugs (Guo et al., 2018).

4. Anaerobic Degradation and Environmental Bioremediation

Research on the anaerobic degradation of halogenated phenols, including compounds similar to 3-Bromo-2-iodophenol, by sulfate-reducing consortia, is crucial in understanding their environmental fate and potential applications in bioremediation. These studies contribute to our understanding of how such compounds can be broken down in natural environments (Häggblom & Young, 1995).

5. Application in Organic Synthesis

3-Bromo-2-iodophenol and its derivatives have been used in various organic synthesis reactions, such as Suzuki-Miyaura coupling, highlighting their utility as intermediates in the synthesis of complex organic molecules. These reactions are fundamental in the production of pharmaceuticals and advanced materials (Schmidt & Riemer, 2014).

Safety And Hazards

3-Bromo-2-iodophenol is considered hazardous. It has been associated with various hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

3-bromo-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJYPSTVJBRTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457380
Record name 3-Bromo-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-iodophenol

CAS RN

855836-52-1
Record name 3-Bromo-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Deng, YQ Guan, NN Huo, YJ Wang, H Lv… - Synthesis, 2017 - thieme-connect.com
… To a solution of 3-bromo-2-iodophenol (4; 2.48 g, 8.3 mmol) in anhyd THF (40 mL) at 0 C under argon were added (2S,4S)-2,4-pentanediol (5; 417 mg, 4.0 mmol) and PPh 3 (2.19 g, 8.3 …
Number of citations: 1 www.thieme-connect.com
KI Hannoun - 2019 - thesis.library.caltech.edu
… Pyrene groups were attached to the ligand aryl backbone through alkylation of 3-bromo-2-iodophenol with 1(4-bromobutyl)pyrene followed by cross-coupling with HPiPr2. Lithiation and …
Number of citations: 2 thesis.library.caltech.edu
Y Zou - 2009 - etda.libraries.psu.edu
Asymmetric hydroformylation is one of the most challenging transformations because it requires both high enantioselectivities and regioselectivies with high activity. Also, there are few …
Number of citations: 2 etda.libraries.psu.edu

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